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molecular formula C10H10O4 B1355581 Methyl 2-(3-formyl-4-hydroxyphenyl)acetate CAS No. 61874-04-2

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Cat. No. B1355581
M. Wt: 194.18 g/mol
InChI Key: NUMJEIDLAXIVPL-UHFFFAOYSA-N
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 8, but substituting methyl 4-hydroxyphenylacetate (42.9 g, 0.258 mol) and paraformaldehyde (77.5 g, 2.58 mole), gave methyl 3-formyl-4-hydroxy-phenyl-acetate (50.0 g, ˜100%).
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[CH2:13]=[O:14]>>[CH:13]([C:7]1[CH:6]=[C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:4]=[CH:3][C:2]=1[OH:1])=[O:14]

Inputs

Step One
Name
Quantity
42.9 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
77.5 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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